molecular formula C7H14ClF2NO B13347666 trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride

Cat. No.: B13347666
M. Wt: 201.64 g/mol
InChI Key: OOBIVRDUELFJIK-KGZKBUQUSA-N
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Preparation Methods

The synthesis of trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the difluoromethoxy group.

    Introduction of Difluoromethoxy Group: This step involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a base to form trans-2-(Difluoromethoxy)cyclohexanone.

    Reduction: The trans-2-(Difluoromethoxy)cyclohexanone is then reduced using a suitable reducing agent, such as sodium borohydride, to form trans-2-(Difluoromethoxy)cyclohexanol.

    Amination: The final step involves the conversion of trans-2-(Difluoromethoxy)cyclohexanol to trans-2-(Difluoromethoxy)cyclohexanamine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h5-7H,1-4,10H2;1H/t5-,6-;/m1./s1

InChI Key

OOBIVRDUELFJIK-KGZKBUQUSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC(F)F.Cl

Canonical SMILES

C1CCC(C(C1)N)OC(F)F.Cl

Origin of Product

United States

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